molecular formula C13H24N2O3 B13045628 Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate

Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate

Cat. No.: B13045628
M. Wt: 256.34 g/mol
InChI Key: AHACRNPJDINPQJ-UHFFFAOYSA-N
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Description

Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[34]Octane-2-Carboxylate is a complex organic compound with the molecular formula C12H21NO4 It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate with formaldehyde under acidic conditions to introduce the hydroxymethyl group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and minimize costs. This could involve the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness makes it valuable for creating derivatives with potentially novel properties and applications.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 7-(hydroxymethyl)-5-methyl-2,5-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-8-13(9-15)5-10(7-16)6-14(13)4/h10,16H,5-9H2,1-4H3

InChI Key

AHACRNPJDINPQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CN2C)CO

Origin of Product

United States

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